molecular formula C21H28N4OS B12735021 1-Piperazinepropanamide, N-(4-(1-methylethylthio)phenyl)-4-(2-pyridinyl)- CAS No. 104373-77-5

1-Piperazinepropanamide, N-(4-(1-methylethylthio)phenyl)-4-(2-pyridinyl)-

Cat. No.: B12735021
CAS No.: 104373-77-5
M. Wt: 384.5 g/mol
InChI Key: NLRDBSFWXSZYJL-UHFFFAOYSA-N
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Description

1-Piperazinepropanamide, N-(4-(1-methylethylthio)phenyl)-4-(2-pyridinyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanamide, N-(4-(1-methylethylthio)phenyl)-4-(2-pyridinyl)- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the propanamide group, and the attachment of the phenyl and pyridinyl groups. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanamide, N-(4-(1-methylethylthio)phenyl)-4-(2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfide to sulfoxide or sulfone.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions on the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide group may yield sulfoxides or sulfones, while nucleophilic substitution may introduce various functional groups onto the piperazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanamide, N-(4-(1-methylethylthio)phenyl)-4-(2-pyridinyl)- would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Piperazinepropanamide, N-(4-(1-methylethylthio)phenyl)-4-(2-pyridinyl)- include other piperazine derivatives with different substituents on the phenyl and pyridinyl rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other piperazine derivatives.

Properties

CAS No.

104373-77-5

Molecular Formula

C21H28N4OS

Molecular Weight

384.5 g/mol

IUPAC Name

N-(4-propan-2-ylsulfanylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide

InChI

InChI=1S/C21H28N4OS/c1-17(2)27-19-8-6-18(7-9-19)23-21(26)10-12-24-13-15-25(16-14-24)20-5-3-4-11-22-20/h3-9,11,17H,10,12-16H2,1-2H3,(H,23,26)

InChI Key

NLRDBSFWXSZYJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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